REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:23]=[CH:24][CH:25]=1)[CH2:6][NH:7][C:8]1[C:9]2[C:14]([N:15]=[C:16]3[C:21]=1[C:20](=[O:22])[CH2:19][CH2:18][CH2:17]3)=[CH:13][CH:12]=[CH:11][CH:10]=2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:23]=[CH:24][CH:25]=1)[CH2:6][NH:7][C:8]1[C:9]2[C:14]([N:15]=[C:16]3[C:21]=1[CH:20]([OH:22])[CH2:19][CH2:18][CH2:17]3)=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:1.2.3.4.5.6|
|
Name
|
3,4-Dihydro-9-(3-methoxybenzylamino)acridin-1(2H)-one
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=CC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise through a syringe
|
Type
|
CUSTOM
|
Details
|
was quenched by the successive addition of 0.4 ml of water, 0.4 ml of 15% sodium hydroxide, and 1.2 ml of water
|
Type
|
FILTRATION
|
Details
|
The inorganic salts were filtered off
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
Trituration with ether gave a solid
|
Type
|
FILTRATION
|
Details
|
that was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether-pentane
|
Type
|
CUSTOM
|
Details
|
to give 2.2 g of analytically pure product, mp 123°-125° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |